

A Historical Synthesis of Lactic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactic anhydride*

Cat. No.: *B1620357*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods of **lactic anhydride**, more commonly known as lactide. Tracing the evolution of its preparation from the mid-19th century through the early 20th century, this document details the foundational chemical processes, experimental protocols, and the progression of catalytic strategies. Quantitative data has been compiled and summarized to offer a clear comparison of the various historical methodologies.

Introduction: The Dawn of Polylactic Acid Precursors

Lactic anhydride, the cyclic diester of lactic acid, is a critical monomer in the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in medicine, pharmaceuticals, and material science. The journey to understanding and efficiently synthesizing this pivotal molecule began in the mid-19th century, with early investigations into the properties of lactic acid under heat.

The synthesis of lactide was first described by the French chemist Théophile-Jules Pelouze in 1845.^[1] His work laid the groundwork for subsequent advancements that would refine the process, increasing yields and purity, and ultimately enabling the large-scale production of high-quality PLA. This guide will explore the seminal historical methods, offering detailed insights into the experimental procedures that shaped the field.

The Pioneering Method: Pelouze's Thermal Dehydration (1845)

The first documented synthesis of **lactic anhydride** involved the simple, yet revolutionary, act of heating lactic acid. Pelouze observed that by distilling lactic acid, a crystalline substance sublimated, which he identified as a dehydrated form of the acid—**lactic anhydride** or lactide.

Experimental Protocol: Pelouze's Method (Reconstructed)

While the original 1845 publication by Pelouze in "Annales de Chimie et de Physique" is not readily available in its entirety, based on numerous historical accounts, the experimental protocol can be reconstructed as follows:

- Starting Material: Concentrated aqueous solution of lactic acid.
- Apparatus: A distillation apparatus, likely consisting of a retort and a condenser.
- Procedure:
 - The lactic acid solution was heated in the retort. Initially, water was distilled off.
 - As the temperature increased, the lactic acid began to self-esterify, forming linear oligomers of polylactic acid. This is a polycondensation reaction where water is eliminated.
 - Upon further heating to higher temperatures, the low molecular weight polylactic acid prepolymer underwent intramolecular transesterification, or "back-biting," to form the cyclic dimer, lactide.
 - The lactide, being more volatile than the polylactic acid oligomers, was then distilled and collected as a crystalline solid in the condenser.

This pioneering method established the fundamental two-step process for lactide synthesis that is still conceptually relevant today: formation of a prepolymer followed by its depolymerization.

Early Industrial Advancements: The Gruter and Pohl Patent (1914)

A significant leap forward in the synthesis of **lactic anhydride** came with the work of Gruter and Pohl, who in 1914 were granted a U.S. Patent for an improved process. Their method introduced the use of a catalyst and vacuum distillation, which markedly enhanced the efficiency and yield of lactide production.

Experimental Protocol: Gruter and Pohl Method

The following protocol is based on the details provided in U.S. Patent 1,095,205:

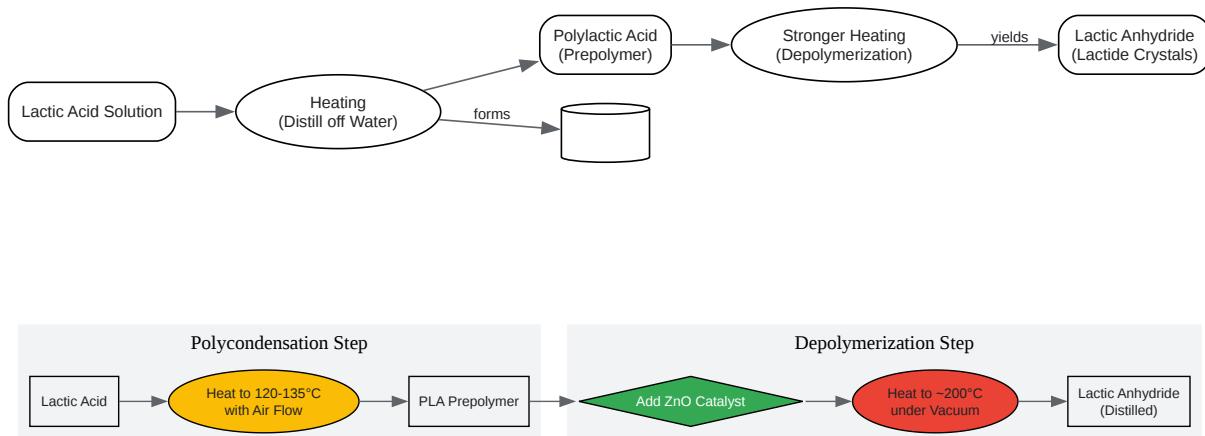
- Starting Material: Lactic acid.
- Catalyst: Zinc oxide (ZnO).
- Apparatus: A reaction vessel equipped for heating, stirring, and vacuum distillation.
- Procedure:
 - Lactic acid was heated to a temperature of 120-135°C. Air was drawn through the reaction mixture to facilitate the removal of water produced during the initial self-esterification (polycondensation) step.
 - Once a prepolymer of polylactic acid was formed, zinc oxide was added as a catalyst.
 - The temperature was then raised to approximately 200°C, and the pressure was reduced (vacuum).
 - Under these conditions, the zinc oxide catalyzed the depolymerization of the polylactic acid to lactide, which was then distilled off and collected.

The introduction of a catalyst and the use of vacuum were critical innovations. The catalyst accelerated the depolymerization reaction, while the reduced pressure allowed for the distillation of lactide at a lower temperature, minimizing thermal degradation and improving the purity of the final product.

Evolution of Catalysis in the Early 20th Century

Following the work of Gruter and Pohl, research in the early 20th century continued to explore more efficient catalysts for the depolymerization step. While zinc-based catalysts were an important advancement, the quest for higher yields and better control over the reaction led to the investigation of other metal compounds. Notably, tin-based catalysts, such as tin(II) oxide and tin(II) chloride, began to be explored and were found to be highly effective. These catalysts offered advantages in terms of reaction rates and selectivity, paving the way for the highly efficient tin-based catalysts, like tin(II) octoate, that are widely used in modern industrial lactide production.[2][3]

Quantitative Data Summary


The following tables summarize the available quantitative data from the historical synthesis methods of **lactic anhydride**. It is important to note that precise yield and purity data from the earliest methods are scarce in the available literature.

Method	Starting Material	Catalyst	Polycondensation Temperature (°C)	Depolymerization Temperature (°C)	Pressure	Reported Yield	Reported Purity
Pelouze (1845)	Lactic Acid	None	Elevated (not specified)	Higher than polycondensation	Atmospheric	Not specified	Crystalline solid
Gruter & Pohl (1914)	Lactic Acid	Zinc Oxide	120 - 135	~200	Vacuum	Improved (not specified)	Higher than Pelouze
Early 20th Century (Tin Catalysts)	Lactic Acid Prepolymer	SnO, SnCl ₂ , etc.	130 - 190	190 - 230	5 - 25 mmHg	64% - 97%	92% - >99%

Table 1: Comparison of Historical **Lactic Anhydride** Synthesis Methods.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Reaction Pathways and Workflows

To visually represent the chemical transformations and experimental processes described, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Historical Synthesis of Lactic Anhydride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1620357#historical-synthesis-methods-of-lactic-anhydride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com